Ácido 2,6-difluorocinamico

Descripción general

Descripción

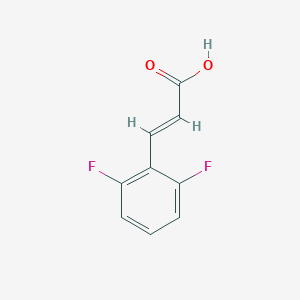

2,6-Difluorocinnamic acid, also known as trans-2,6-Difluorocinnamic acid, is a chemical compound with the molecular formula C9H6F2O2 . It has an average mass of 184.139 Da and a mono-isotopic mass of 184.033585 Da .

Molecular Structure Analysis

The molecular structure of 2,6-Difluorocinnamic acid consists of 9 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

2,6-Difluorocinnamic acid has a density of 1.4±0.1 g/cm3, a boiling point of 272.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.9±3.0 kJ/mol and a flash point of 118.3±23.2 °C . The index of refraction is 1.569, and it has a molar refractivity of 43.7±0.3 cm3 .

Aplicaciones Científicas De Investigación

Síntesis química

“Ácido 2,6-difluorocinamico” se utiliza a menudo en la síntesis química . Puede servir como bloque de construcción en la síntesis de diversas moléculas complejas. Su estructura única, que incluye un grupo ácido carboxílico y un anillo fenilo con dos sustituciones de flúor, puede aprovecharse en reacciones para formar una variedad de productos.

Ciencia de los materiales

En la ciencia de los materiales, el “this compound” podría utilizarse potencialmente en el desarrollo de nuevos materiales. Por ejemplo, podría utilizarse en la síntesis de polímeros u otros materiales donde la incorporación de un anillo aromático fluorado podría alterar las propiedades del material .

Bioquímica

En bioquímica, el “this compound” podría utilizarse potencialmente en estudios que investigan los efectos bioquímicos de los compuestos fluorados. La presencia de flúor puede influir en las interacciones de una molécula con los sistemas biológicos, por lo que este compuesto podría ser de interés en dicha investigación .

Safety and Hazards

When handling 2,6-Difluorocinnamic acid, it’s important to avoid breathing in dust, fumes, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also recommended to ensure adequate ventilation and to remove all sources of ignition .

Propiedades

IUPAC Name |

(E)-3-(2,6-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOYANNVIFGFN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102082-89-3 | |

| Record name | 2,6-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

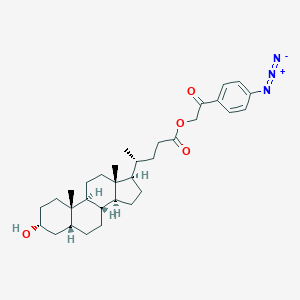

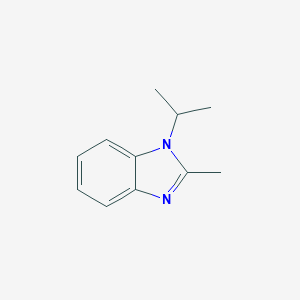

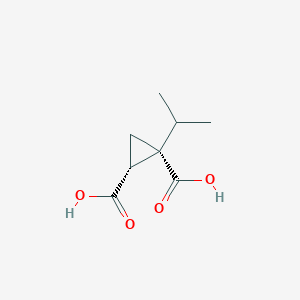

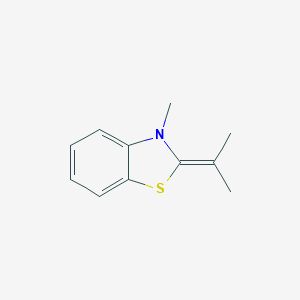

Feasible Synthetic Routes

Q1: What makes 2,6-Difluorocinnamic acid interesting from a photochemical perspective?

A1: 2,6-Difluorocinnamic acid is fascinating because it undergoes a [2 + 2] photodimerization reaction when exposed to UV light [, ]. This means two molecules of the compound react, forming a cyclobutane ring by joining their double bonds. This reaction is influenced by various factors, including pressure and the arrangement of molecules within the crystal lattice.

Q2: How does pressure affect the photodimerization of 2,6-Difluorocinnamic acid?

A2: Research indicates that increasing pressure actually accelerates the [2 + 2] photodimerization of 2,6-Difluorocinnamic acid []. This is attributed to two main factors. First, pressure reduces the volume of "free space" within the crystal structure, essentially pushing the reactive molecules closer together and facilitating the reaction. Second, pressure can influence the distance between the reactive carbon atoms in adjacent 2,6-Difluorocinnamic acid molecules, further promoting dimerization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)